3-Phenoxyphenylacetic acid
CAS No.: 32852-81-6
Cat. No.: VC21330805
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32852-81-6 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 2-(3-phenoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C14H12O3/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) |
Standard InChI Key | LEMRHTTWKDVQEI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
3-Phenoxyphenylacetic acid is categorized as an aromatic carboxylic acid with the following identifiers:
Parameter | Value |
---|---|
CAS Number | 32852-81-6 |
Molecular Formula | C₁₄H₁₂O₃ |
Molecular Weight | 228.247 g/mol |
PubChem CID | 141749 |
MDL Number | MFCD00016826 |
InChI Key | LEMRHTTWKDVQEI-UHFFFAOYSA-N |
Beilstein Reference | 2730540 |
Structural Features
The molecular structure of 3-Phenoxyphenylacetic acid consists of:
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A phenoxy group (-O-C₆H₅) attached at the meta position of a benzene ring
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An acetic acid moiety (-CH₂COOH) attached to the same benzene ring
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The structural formula can be represented as: C₆H₅-O-C₆H₄-CH₂COOH
This structure is also represented by the SMILES notation: C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O .
Physical Properties
3-Phenoxyphenylacetic acid possesses specific physical characteristics that define its behavior in various environments:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 88°C to 90°C |
Color | Not specified in available data |
Solubility | Limited data available |
The melting point range (88-90°C) indicates the compound's relatively low melting temperature compared to similar aromatic acids . This property is significant for laboratory handling and purification processes.
Synthesis Methods
The synthesis of phenoxyphenylacetic acid derivatives has been documented, providing insights into potential methods for preparing 3-Phenoxyphenylacetic acid.
Related Synthesis Example
A related synthesis procedure described in the literature involves the preparation of α-bromo derivatives of arylacetic acids:
"Put 3.7g (0.02mol) of naphthaleneacetic acid into a 250mL eggplant-shaped bottle, dissolve it in 50mL of absolute ethanol, add 2mL of concentrated sulfuric acid, heat to reflux for 2 hours, and then cool. Then 2/3 of the excess ethanol was evaporated, 100 mL of water was added, the pH was adjusted to 7 with NaHCO₃, extracted with ethyl acetate, the organic layer was washed twice with saturated brine, and dried over anhydrous magnesium sulfate."
Similar approaches could potentially be adapted for the synthesis of 3-Phenoxyphenylacetic acid, with appropriate modifications to accommodate the phenoxy substituent.
Applications and Biological Activity
Pharmaceutical Applications
The phenoxyphenylacetic acid class of compounds has demonstrated potential pharmaceutical applications:
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Endothelin Antagonists: Phenoxyphenylacetic acid derivatives have been investigated as endothelin receptor antagonists with potential applications in cardiovascular diseases .
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Structure-Activity Relationship: The specific structural arrangement in 3-Phenoxyphenylacetic acid, with its meta-phenoxy group, may contribute to unique receptor binding properties that could be exploited in drug development.
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Building Block in Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.
Chemical Reactivity
The chemical reactivity of 3-Phenoxyphenylacetic acid can be inferred from its structural features:
Carboxylic Acid Functionality
As a carboxylic acid, 3-Phenoxyphenylacetic acid can participate in typical reactions of this functional group:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols
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Decarboxylation under specific conditions
Aromatic System
The presence of two aromatic rings connected by an ether linkage provides sites for:
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Electrophilic aromatic substitution reactions
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Potential oxidation of the ether linkage under strong oxidizing conditions
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Interactions with other aromatic systems through π-stacking
Analytical Methods
Standard analytical techniques applicable to the identification and characterization of 3-Phenoxyphenylacetic acid include:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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Physical Property Determination:
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Melting point analysis (88-90°C)
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Refractive index measurement
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Supplier | Purity | Package Size | Notes |
---|---|---|---|
Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | 1g, 5g | Product Code: 11323216 |
This availability facilitates research applications without requiring custom synthesis.
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